BenchChemオンラインストアへようこそ!

15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid

Myocardial Imaging Fatty Acid Metabolism SPECT Radiopharmaceuticals

15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid (CAS 104426-56-4), also known as DMIPP, is a synthetic, geminal dimethyl-branched, terminally iodinated long-chain fatty acid analogue. It belongs to the class of radioiodinated fatty acid myocardial imaging agents used in single-photon emission computed tomography (SPECT) to evaluate regional myocardial fatty acid uptake and metabolism.

Molecular Formula C23H37IO2
Molecular Weight 468.4 g/mol
CAS No. 104426-56-4
Cat. No. B008842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid
CAS104426-56-4
Synonyms15-(4-iodophenyl)-3,3-dimethylpentadecanoic acid
DMIPP
Molecular FormulaC23H37IO2
Molecular Weight468.4 g/mol
Structural Identifiers
SMILESCC(C)(CCCCCCCCCCCCC1=CC=C(C=C1)I)CC(=O)O
InChIInChI=1S/C23H37IO2/c1-23(2,19-22(25)26)18-12-10-8-6-4-3-5-7-9-11-13-20-14-16-21(24)17-15-20/h14-17H,3-13,18-19H2,1-2H3,(H,25,26)/i24-4
InChIKeyCOJKCRQZSGYQAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid (DMIPP): A Radioiodinated Fatty Acid for Myocardial SPECT Imaging – Procurement-Relevant Baseline


15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid (CAS 104426-56-4), also known as DMIPP, is a synthetic, geminal dimethyl-branched, terminally iodinated long-chain fatty acid analogue [1]. It belongs to the class of radioiodinated fatty acid myocardial imaging agents used in single-photon emission computed tomography (SPECT) to evaluate regional myocardial fatty acid uptake and metabolism [2]. The compound features a C15 alkyl chain with 3,3-dimethyl substitution that blocks mitochondrial β-oxidation, and a para-iodophenyl terminus that enables radiolabeling with iodine-123 or iodine-125 for nuclear medicine applications.

Why Generic Substitution of Radioiodinated Fatty Acids Fails: Structural Specificity of 15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid


Radioiodinated fatty acid analogues cannot be interchanged as generic commodities because methyl-branching pattern, chain length, and the position of the iodophenyl moiety each exert independent, quantifiable control over myocardial retention kinetics, heart-to-background ratios, and metabolic fate [1]. The 3,3-dimethyl substitution in DMIPP produces a myocardial residence half-time that is approximately 8- to 84-fold longer than its monomethyl (BMIPP) and unbranched (IPP) counterparts, a difference that directly determines whether delayed SPECT imaging protocols are feasible [2]. Such quantifiable differences invalidate simple structural or functional substitution in procurement decisions.

Product-Specific Quantitative Differentiation Evidence for 15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid (DMIPP) Against Its Closest Analogs


Myocardial Retention Half-Time in Fasted Rats: DMIPP vs BMIPP vs IPP

In fasted rats, the myocardial retention half-time of radioiodinated DMIPP (6–7 hours) was 8–14 times longer than that of the monomethyl-branched analogue BMIPP (30–45 minutes) and 36–84 times longer than that of the straight-chain analogue IPP (5–10 minutes) [1]. This head-to-head comparison demonstrates that geminal dimethyl-branching at the 3-position is substantially more effective at blocking β-oxidation and prolonging myocardial residence than single methyl substitution.

Myocardial Imaging Fatty Acid Metabolism SPECT Radiopharmaceuticals

Heart-to-Liver Ratio in Human Subjects: DMIPP vs BMIPP for SPECT Image Quality

In a comparative human study of patients with coronary artery disease, the heart-to-liver ratio 1 hour after injection was 0.39 ± 0.05 for DMIPP compared to 1.00 ± 0.12 for BMIPP (P < 0.0001) [1]. The lower heart-to-liver ratio of DMIPP reflects higher hepatic extraction of the dimethyl-branched fatty acid, which degrades cardiac SPECT image quality relative to BMIPP in standard anterior-wall imaging. However, DMIPP's divergent hepatic handling also means it provides a distinct biodistribution profile that may be exploited in specific clinical or research contexts where hepatic clearance is advantageous.

Human Biodistribution SPECT Image Quality Cardiac Imaging

Heart-to-Lung Ratio in Human Subjects: DMIPP vs BMIPP

In the same human comparative study, DMIPP demonstrated a significantly higher heart-to-lung ratio of 2.32 ± 0.28 compared to 1.63 ± 0.17 for BMIPP (P < 0.001) [1]. This 42% improvement in heart-to-lung contrast indicates that DMIPP clears from the pulmonary circulation more rapidly, resulting in less background activity in lung fields.

Lung Background Clearance SPECT Image Contrast Myocardial Imaging

Subcellular Distribution and Metabolic Fate: DMIPP vs IPP as a Mechanistic Basis for Prolonged Retention

At 30 minutes post-injection in rat hearts, DMIPP showed 34% association with the mitochondrial fraction and 38% with the microsomal fraction, compared to only 18% mitochondrial and 15% microsomal association for the straight-chain IPP analogue [1]. In normal canine myocardium, DMIPP was primarily incorporated into triacylglycerols (55% ± 12%) rather than undergoing oxidation, and myocardial activity remained constant over the assay period, whereas IHDA and pIPPA showed rapid clearance with half-times of 11.2 and 13.2 minutes, respectively, and myocardium-to-blood peak ratios of only 4.1:1 and 3.9:1 versus >10:1 for DMIPP [2].

β-Oxidation Inhibition Mitochondrial Association Triglyceride Incorporation

Positional Isomer and Chain Length Effects on Myocardial Uptake: Why 3,3-DMIPP (C15) Is Optimal

Systematic variation of the dimethyl-branching position from 3- to 9- on the C15 chain demonstrated that 3,3-DMIPP yields 5.06% injected dose/g in rat myocardium at 30 min with a heart‑to‑blood ratio of 12:1, whereas the 6,6- and 9,9-isomers achieve only 2.26 and 3.06% dose/g with heart‑to‑blood ratios of 3.1:1 and 2.77:1, respectively [1]. Chain-length screening of 3,3-dimethyl analogues from C11 to C19 further confirmed that the C15 chain length provides the optimal combination of myocardial uptake (5.06% dose/g, heart:blood 12:1) and blood clearance, with global heart:blood ratios for C11 (0.82), C12 (0.68), C13 (0.90), C14 (3.54), and C19 (0.82) all falling substantially below the C15 value [1].

Structure-Activity Relationship Dimethyl-Branching Position Fatty Acid Chain Length Optimization

Best Research and Industrial Application Scenarios for 15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid (DMIPP)


Delayed SPECT Imaging Protocols for Myocardial Fatty Acid Uptake in Coronary Artery Disease

DMIPP's prolonged myocardial half-time of 6–7 hours in vivo [1] enables delayed imaging protocols (1–4 hours post-injection) that are not feasible with BMIPP (30–45 min half-time) or IPP (5–10 min half-time). This allows SPECT acquisition to be decoupled from the injection time, facilitating scheduling flexibility in busy nuclear medicine departments and enabling repeat acquisitions to assess tracer redistribution, which is particularly valuable for evaluating myocardial viability in patients with chronic coronary artery disease.

Right Ventricular and Inferior Wall Imaging Exploiting Superior Heart-to-Lung Contrast

DMIPP's heart-to-lung ratio of 2.32 vs 1.63 for BMIPP (P < 0.001) [2] provides superior contrast for imaging the right ventricle and inferior myocardial wall, regions that are often obscured by lung background or liver activity with alternative tracers. This makes DMIPP the rational choice for research protocols focused on right ventricular fatty acid metabolism in conditions such as pulmonary hypertension, arrhythmogenic right ventricular cardiomyopathy, or post-cardiac surgery assessment.

Metabolic Research in Hypertension and Cardiomyopathy Using β-Oxidation-Blocked Fatty Acid Probes

The unique metabolic trapping of DMIPP—characterised by high incorporation into triglycerides (55% ± 12%) and essentially absent β-oxidation in canine myocardium [3]—makes it an ideal probe for studying shifts in myocardial substrate utilisation. Research applications include quantifying fatty acid uptake in hypertensive heart disease, diabetic cardiomyopathy, and heart failure, where altered metabolic substrate preference is a hallmark of disease progression and a target for therapeutic intervention.

Reference Standard for Structure-Activity Optimisation of Next-Generation Fatty Acid Imaging Agents

The systematic SAR data establishing that the 3,3-dimethyl-branching at C15 chain length is optimal for myocardial uptake and retention [4] positions DMIPP as the benchmark reference compound for developing and validating new radioiodinated or PET-labeled fatty acid analogues. Preclinical imaging laboratories and radiopharmaceutical development programs can use DMIPP as the performance standard against which novel agents are compared for myocardial specificity, retention kinetics, and heart-to-background ratios.

Quote Request

Request a Quote for 15-(4-Iodophenyl)-3,3-dimethylpentadecanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.